![molecular formula C6H7NO2S B1422832 4-Thiazoleacetic acid, methyl ester CAS No. 691876-31-0](/img/structure/B1422832.png)
4-Thiazoleacetic acid, methyl ester
Overview
Description
4-Thiazoleacetic acid, methyl ester is a derivative of thiazole . Thiazoles are important heterocyclic compounds exhibiting various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .
Synthesis Analysis
The synthesis of thiazole derivatives involves a three-step method based on retrosynthetic analysis . This method is designed for the synthesis of hybrid molecules containing a thiazole ring and an N-sulfonyl amidine fragment, connected by a methylene linker .Molecular Structure Analysis
The molecular formula of 4-Thiazoleacetic acid, methyl ester is C6H7NO2S. The molecular weight is 157.19 g/mol. More detailed structural analysis would require specific spectroscopic data such as NMR or X-ray crystallography .Scientific Research Applications
Pharmacological Properties
- Spasmolytic and CNS Stimulant Properties : The pharmacological investigation of thiazole compounds, including basic esters of 4-methyl-thiazole-5-acetic acid, demonstrated spasmolytic properties and stimulant effects on the central nervous system (Chance, Dirnhuber, & Robinson, 1946).
Enzyme Inhibition
- Inhibitory Effect on Estrogen and Androgen Biosynthesis : Esters of 4-pyridylacetic acid, structurally related to thiazole esters, have shown potent inhibitory effects on human placental aromatase and the rat testicular 17 alpha-hydroxylase/C17-20lyase complex, indicating potential applications in hormone-related studies (McCague, Rowlands, Barrie, & Houghton, 1990).
Chemistry and Synthesis
- Synthesis of Heterocyclic γ-Amino Acids : The development of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, a class of constrained heterocyclic γ-amino acids, utilized cross-Claisen condensations involving N-Fmoc-amino acids and thiazole compounds. These are valuable in mimicking protein secondary structures (Mathieu et al., 2015).
- Synthesis of Thiazolecarboxylic Acid Derivatives : Research into the acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid led to the development of various 2-acetyl(arylsulfonyl)amino derivatives, demonstrating the versatility of thiazole compounds in chemical synthesis (Dovlatyan et al., 2004).
Biomedical Applications
- Electrochemical Detection of Copper(II) : Poly(2-amino-4-thiazoleacetic acid)/multiwalled carbon nanotubes modified electrodes, developed through electropolymerization of 2-amino-4-thiazoleacetic acid, showed potential in the voltammetric determination of copper ions, indicating its application in environmental monitoring and analytical chemistry (Zhao et al., 2010).
Materials Science
- Coordination Polymers and Conductivity : The use of 2-mercapto-4-methyl-5-thiazoleacetic acid in Zn and Cd chemistry yielded two-dimensional coordination polymers, which were investigated for their thermal, catalytic, and conductivity properties (Kumar et al., 2018).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(1,3-thiazol-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-6(8)2-5-3-10-4-7-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVAMDDXLOUQQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiazoleacetic acid, methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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